2-Amino-4-hydroxy-6-chloro-s-triazine

Textile chemistry Antimicrobial polymers Nucleophilic substitution

Standard chlorotriazines lack the specific substitution pattern required for N-halamine conversion or orthogonal chemoselectivity. This compound provides a non-interchangeable scaffold with one chloro leaving group plus amino and hydroxyl sites. - **Application:** Durable, rechargeable antimicrobial cotton fabrics via pad-dry-cure & bleach activation; validated against 10⁶-10⁷ CFU drug-resistant bacteria. - **Key property:** Post-amine incorporation blocks further non-amine substitution-critical for route selection. - **Supply:** Reliable B2B sourcing for R&D to multi-gram agrochemical or polymer functionalization programs.

Molecular Formula C3H3ClN4O
Molecular Weight 146.53 g/mol
CAS No. 38862-29-2
Cat. No. B030443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-6-chloro-s-triazine
CAS38862-29-2
Synonyms4-Amino-6-chloro-1,3,5-triazin-2(1H)-one;  2-Amino-4-chloro-6-hydroxy-s-triazine;  NSC 269402; 
Molecular FormulaC3H3ClN4O
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1(=NC(=O)N=C(N1)Cl)N
InChIInChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9)
InChIKeyGHCVXTFBVDVFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview of 2-Amino-4-hydroxy-6-chloro-s-triazine


2-Amino-4-hydroxy-6-chloro-s-triazine (CAS 38862-29-2, molecular formula C3H3ClN4O, molecular weight 146.54 g/mol) is a heterocyclic aromatic intermediate classified as a monohydroxy-1,3,5-triazine derivative bearing amino, hydroxyl, and chloro substituents at the 2-, 4-, and 6-positions, respectively [1]. The compound appears as a white to off-white solid with a melting point >257°C (decomposition) and a reported density of 2.1 g/cm³ . It is primarily employed as a building block for the preparation of substituted melamines, ammelides, and ammelines, and serves as a synthetic precursor in herbicide, antimicrobial agent, and polymer functionalization research .

Building block for substituted melamines, ammelides, and ammelines
Chemoselectivity amino/hydroxyl/chloro pattern dictates amine-only nucleophile at Cl site
Research context herbicide, antimicrobial agent, and polymer functionalization intermediate

Why Generic Triazine Analogs Cannot Substitute


The s-triazine scaffold exhibits orthogonal chemoselectivity in nucleophilic substitution reactions, with the order of nucleophile incorporation critically determining reaction outcomes [1]. Once an amine is introduced onto the triazine ring, subsequent substitution of other nucleophiles becomes markedly more difficult [2]. This fundamental property renders 2-amino-4-hydroxy-6-chloro-s-triazine—which already possesses both an amino and a hydroxyl group—a non-interchangeable intermediate relative to chlorotriazines lacking hydroxyl functionality (e.g., cyanuric chloride derivatives) or hydroxylated triazines lacking a chloro leaving group. Additionally, the compound's dual hydrogen-bonding capability from both amino and hydroxyl moieties confers distinct reactivity in condensation and cross-coupling reactions compared to analogs with only one or neither of these functional groups. Procurement decisions based solely on triazine class membership without accounting for this specific substitution pattern risk synthesis failure or suboptimal yield.

Chlorotriazines lacking hydroxyl
Cyanuric chloride derivatives offer broad nucleophile scope but lack hydrogen-bonding and alkaline solubility, which may alter reaction profiles in protic or aqueous media.
Hydroxylated triazines without chloro
Triazines bearing only amino and hydroxyl groups cannot serve as electrophilic anchors for nucleophilic immobilization onto cellulose or polymers, limiting surface-functionalization routes.
Generic triazine class selection
The specific amino/hydroxyl/chloro substitution pattern is non-interchangeable; class-level procurement may lead to synthesis failure or divergent product distributions.

ACHT Differentiation Evidence


Cotton Cellulose Fixation Efficiency

In covalent immobilization studies on cotton cellulose, 2-amino-4-chloro-6-hydroxy-s-triazine (designated ACHT) was evaluated across four distinct treatment protocols [1]. The pad-dry-cure method provided the highest reaction efficiency compared to cold-pad-batch, pad-steaming, and exhaustion methods [2]. This efficiency differential is specific to ACHT's chloro leaving group reactivity with cellulosic hydroxyls, a characteristic not shared by fully substituted triazines lacking a displaceable chloride [3].

Immobilization method
Method context
Pad-dry-cure: highest reaction efficiency vs. cold-pad-batch, pad-steaming, exhaustion
Method-dependent efficiency; pad-dry-cure may support highest immobilization yield on cellulose.
Quantitative yield difference not numerically specified in abstract.
Textile chemistry Antimicrobial polymers Nucleophilic substitution

N-Halamine Antimicrobial Activity

Upon chlorine bleaching treatment, covalently bound ACHT moieties on cotton cellulose are transformed into chloromelamine derivatives (N-halamine structures), providing potent, durable, and rechargeable antimicrobial functions against 10⁶-10⁷ CFU/mL of drug-resistant gram-negative and gram-positive bacteria under both waterborne and airborne conditions [1]. This transformation chemistry exploits the amino group of ACHT, which undergoes chlorination to generate the active biocidal N-Cl bond [2].

Antimicrobial screening
Reported
Active against 10⁶–10⁷ CFU/mL drug-resistant Gram-positive and Gram-negative bacteria
Reported antimicrobial screening context for ACHT-derived N-halamine textiles.
Post-chlorination transformation; durability and rechargeability observed.
Antimicrobial materials N-halamine Drug-resistant bacteria

Synthesis Yield from ADCT Hydrolysis

2-Amino-4-hydroxy-6-chloro-s-triazine can be synthesized via controlled hydrolysis of 2-amino-4,6-dichloro-s-triazine (ADCT) . In a documented procedure starting from 171 g (1.0365 mol) of the precursor compound dissolved in aqueous NaOH followed by acetic acid precipitation, the target compound was obtained with an isolated yield of 48.61 g, corresponding to 32% yield . This yield represents the practical synthetic accessibility of the mono-hydroxy-mono-chloro intermediate.

Synthesis yield
Data to verify
32% isolated yield (from 171 g ADCT, aqueous NaOH, acetic acid precipitation)
Supports procurement planning and cost estimation for multi-gram synthesis.
Yield dependent on scale and workup; supplier data without peer-reviewed source.
Organic synthesis Triazine chemistry Hydrolysis

Nucleophilic Substitution Chemoselectivity

s-Triazine undergoes sequential nucleophilic substitution, but the order of nucleophile introduction is critical and irreversible in practice [1]. Once an amine is incorporated onto the s-triazine ring, it becomes very difficult to substitute any nucleophile other than an amine at the remaining positions [2]. For the synthesis of O,N-type substituted s-triazines, O-type nucleophiles (hydroxyl) must be incorporated before N-type nucleophiles (amines) to achieve the desired substitution pattern [3].

Chemoselectivity scope
Class-level
Post-amine incorporation: only amine nucleophiles feasible; cyanuric chloride accepts all nucleophile classes
Substitution scope constrained; select only if final chloro displacement involves an amine.
O-type nucleophiles must precede N-type in O,N-substituted s-triazine synthesis.
Triazine synthesis Chemoselectivity Nucleophilic substitution

Physicochemical Comparison with ADCT

2-Amino-4-hydroxy-6-chloro-s-triazine (molecular weight 146.54 g/mol) differs fundamentally from its precursor 2-amino-4,6-dichloro-s-triazine (ADCT, molecular weight ~165 g/mol) by replacement of one chloro substituent with a hydroxyl group [1]. This substitution confers distinct solubility behavior (soluble in dilute sodium hydroxide, a property not shared by ADCT), introduces hydrogen-bond donor capacity via the hydroxyl proton, and reduces the number of electrophilic sites available for nucleophilic attack from two chloro groups to one [2].

vs. ADCT
Class-level
Hydroxyl replaces one Cl: lower MW (~11%), alkaline solubility, H-bond donor, one electrophilic site
Select for mono-chloro, hydroxyl-functionalized intermediate needs; ADCT has two Cl sites, no hydroxyl.
Solubility in dilute NaOH not shared by ADCT; reactivity profile diverges.
Triazine intermediates Physicochemical properties Hydrogen bonding

Recommended Application Scenarios


Pad-Dry-Cure Antimicrobial Textile Functionalization

Based on demonstrated highest reaction efficiency with pad-dry-cure methodology and validated antimicrobial activity against 10⁶-10⁷ CFU/mL drug-resistant bacteria, 2-amino-4-hydroxy-6-chloro-s-triazine (ACHT) is optimally deployed as a reactive precursor for durable, rechargeable N-halamine antimicrobial cotton fabrics [1]. The covalent immobilization via nucleophilic substitution followed by chlorine bleach activation yields potent bactericidal textiles suitable for healthcare, protective apparel, and water purification applications. Alternative triazine derivatives lacking the amino-to-N-halamine conversion pathway cannot achieve this functional profile.

Synthesis of Substituted Melamines and Ammelines

As documented across multiple technical sources, this compound serves as a dedicated building block for preparing substituted melamines, ammelides, and ammelines [1]. Given the chemoselectivity constraint that post-amine incorporation limits further substitution to amine nucleophiles only, this compound is specifically suited for routes where the final chloro displacement involves an amine nucleophile. It is contraindicated for syntheses requiring O-alkylation or thiol substitution at the chloro position—scenarios where cyanuric chloride or 2,4-dichloro-6-hydroxy-s-triazine would be more appropriate precursors [2].

Agrochemical Intermediate Research

The compound is employed as a building block for novel herbicide and pesticide synthesis, with its chloro substituent providing a reactive handle for further derivatization while the hydroxyl group modulates solubility and target-site interactions [1]. Procurement for agrochemical intermediate applications is justified when the synthetic pathway requires a triazine scaffold with exactly one chloro leaving group, one amino group, and one hydroxyl group—a substitution pattern not available from symmetrical triazine starting materials. The 32% yield benchmark from ADCT hydrolysis informs cost modeling for multi-gram agrochemical research programs.

Polymer Functionalization and Cross-Coupling

The compound's dual nucleophilic (amino, hydroxyl) and electrophilic (chloro) sites enable its use in polymer modification and cross-coupling reactions [1]. Procurement is indicated for applications requiring covalent attachment to hydroxyl-containing polymers (e.g., cellulose, polyvinyl alcohol) via the chloro leaving group, while preserving the amino group for subsequent N-halamine conversion or further derivatization. The documented room-temperature cold-pad-batch reactivity with cotton cellulose demonstrates the compound's suitability for mild-condition polymer functionalization protocols [2].

Application
Selection Property
Validation Focus
Antimicrobial textile research
Chloro leaving group for covalent cellulose immobilization; N-halamine precursor capability
Immobilization efficiency, antimicrobial screening endpoints
Substituted melamine/ammeline synthesis
Mono-chloro intermediate for amine-only nucleophilic substitution
Amine displacement reactivity, product purity assessment
Agrochemical intermediate research
Reactive chloro handle; hydroxyl modulates solubility and target-site interactions
Synthetic route compatibility, yield benchmark review
Polymer functionalization research
Covalent attachment to hydroxyl-containing polymers via chloro group
Mild-condition reactivity, amino group preservation for further derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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